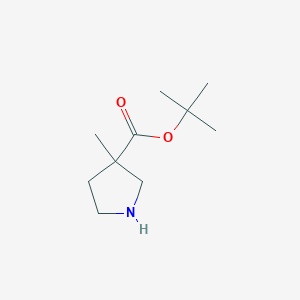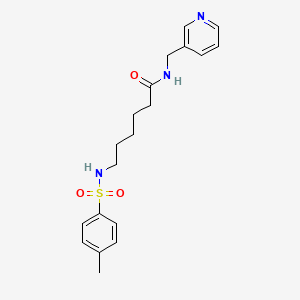
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Scientific Research Applications
Antimicrobial Evaluation
Research has explored the synthesis and characterization of novel derivatives, including urea compounds, for antimicrobial applications. One study involved the preparation of new novel derivatives by condensation reactions, aiming to evaluate their antimicrobial properties. These derivatives were characterized by various spectroscopic techniques, indicating potential for antimicrobial applications (V. Rani et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of bifunctional aromatic N-heterocycles has been another area of interest. A series of pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized through palladium-catalyzed cross-coupling reactions. These compounds, characterized by single-crystal X-ray crystallography, have shown to balance hydrogen-bond donors and acceptors, indicating their relevance in the development of supramolecular assemblies (C. Aakeröy et al., 2007).
Studies on Pyrimidine Derivatives
Research has also focused on the reactions of pyrimidine derivatives, exploring their potential in synthesizing novel compounds. One study described the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, leading to various products indicating the versatility of pyrimidine derivatives in chemical synthesis (Hiroshi Yamanaka et al., 1979).
properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-20(26)25-17-10-8-15(9-11-17)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQPBDOJVAJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)




![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)
